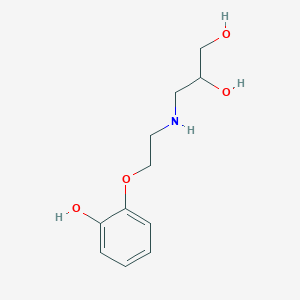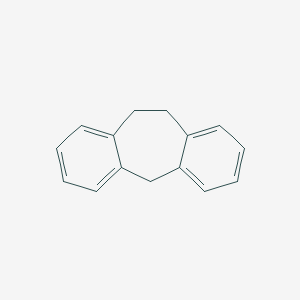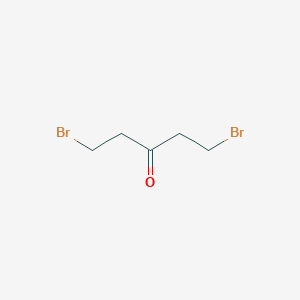
4'-Bromoacetophenone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromoacetophenone-d4 is a deuterated derivative of 4’-Bromoacetophenone, where the hydrogen atoms in the acetophenone moiety are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, including its stability and ability to act as a labeling agent in spectroscopic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromoacetophenone-d4 typically involves the bromination of acetophenone-d4. The process begins with the preparation of acetophenone-d4, which is then subjected to bromination using bromine in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like carbon disulfide under reflux conditions. The general reaction scheme is as follows:
Preparation of Acetophenone-d4: Acetophenone is deuterated by exchanging the hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a base.
Industrial Production Methods
Industrial production of 4’-Bromoacetophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromoacetophenone-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Heck and Suzuki Coupling: Palladium catalysts in the presence of bases like potassium carbonate or sodium acetate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.
Coupling: Biphenyl derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
4’-Bromoacetophenone-d4 is widely used in scientific research due to its unique properties:
Biology: Acts as a labeling agent in spectroscopic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a photoinducible DNA cleaving agent.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Bromoacetophenone-d4 involves its ability to generate phenyl radicals upon UV irradiation. These radicals can induce cleavage of DNA, making it a potential photoinducible DNA cleaving agent . In coupling reactions, it acts as an aryl halide that undergoes oxidative addition with palladium catalysts to form intermediate complexes that facilitate the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxyacetophenone
- 4’-Chloroacetophenone
- 4’-Nitroacetophenone
- 2’-Bromoacetophenone
Uniqueness
4’-Bromoacetophenone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed spectroscopic studies. Compared to its non-deuterated counterparts, it offers improved traceability in biochemical and pharmacological research.
Properties
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECURVXVYPVAT-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481767 |
Source


|
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343942-02-9 |
Source


|
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
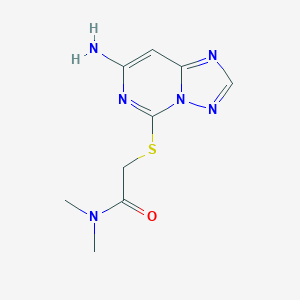
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
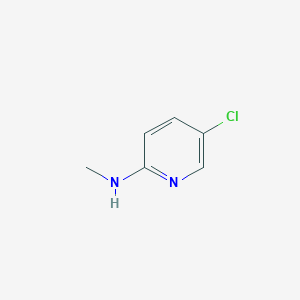
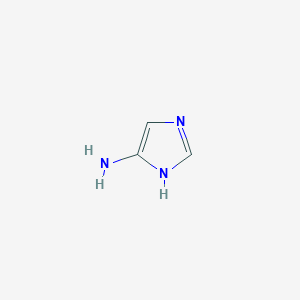
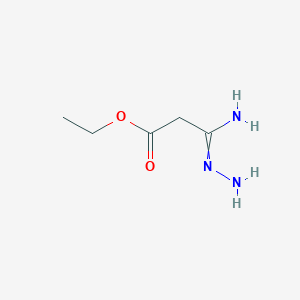
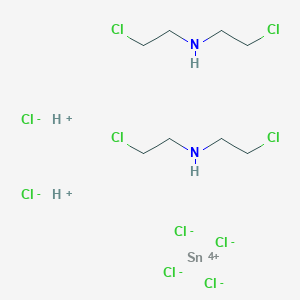
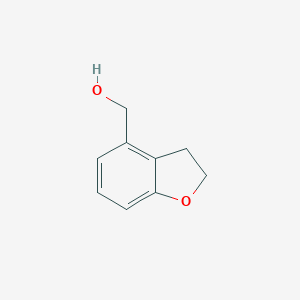
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
